5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-carboxamide
Description
5-Chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-carboxamide (CAS: 1396882-79-3) is a synthetic organic compound with the molecular formula C₁₂H₁₂ClNO₃S and a molecular weight of 285.75 g/mol . Structurally, it combines a thiophene backbone substituted with a chlorine atom at the 5-position, linked via a carboxamide group to a hydroxypropyl-furan moiety. The compound is marketed for research purposes, with purity ≥90%, and is available in 1–10 mg quantities .
Properties
IUPAC Name |
5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3S/c1-12(16,9-3-2-6-17-9)7-14-11(15)8-4-5-10(13)18-8/h2-6,16H,7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOSWFNCWRCCLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(S1)Cl)(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Formation of the thiophene ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.
Coupling of the furan and thiophene rings: The coupling of the furan and thiophene rings can be achieved through Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of furan with a halogenated thiophene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to improve efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the thiophene ring can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include amines (R-NH₂) and thiols (R-SH), often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the thiophene ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Key Features
The compound features:
- A chlorine atom , which often enhances biological activity.
- A furan ring , known for its role in various biological activities.
- A thiophene ring , which contributes to the electronic properties of the compound.
Medicinal Chemistry
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Antimicrobial Activity :
- Preliminary studies suggest that compounds containing furan and thiophene rings exhibit antimicrobial properties. The presence of the carboxamide group may enhance this activity by facilitating interactions with microbial enzymes or receptors.
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Antitumor Properties :
- Research indicates that similar compounds can inhibit cancer cell proliferation. The mechanism may involve the inhibition of specific kinases or other enzymes crucial for tumor growth.
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Anti-inflammatory Effects :
- Compounds with thiophene structures have been investigated for their anti-inflammatory properties, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases.
Materials Science
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Organic Electronics :
- The electronic properties of thiophene derivatives make them suitable for applications in organic semiconductors and photovoltaic devices. Their ability to conduct electricity can be harnessed in the development of flexible electronic components.
-
Sensors :
- The unique chemical structure allows for the development of sensors capable of detecting specific biomolecules or environmental pollutants, leveraging the compound's reactivity and selectivity.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry explored various thiophene derivatives, including those similar to 5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-carboxamide. Results indicated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the structure could enhance efficacy further.
Case Study 2: Antitumor Mechanisms
Research conducted at a leading pharmaceutical institute evaluated the antitumor effects of furan-containing compounds. The study demonstrated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as chemotherapeutic agents.
Case Study 3: Electronic Applications
A collaborative research project between universities focused on synthesizing thiophene derivatives for organic solar cells. The findings showed that incorporating this compound into polymer matrices improved charge mobility and overall device efficiency.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its potential antithrombotic activity may be due to its ability to inhibit certain enzymes involved in the coagulation cascade, such as thrombin or factor Xa . The presence of the furan and thiophene rings may also contribute to its ability to interact with various biological targets, leading to its observed biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Antifungal and Anticancer Research
Thiazolyl Hydrazone Derivatives (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole):
- Structural Features : These compounds share a furan-thiophene hybrid core but incorporate a thiazole ring and hydrazone linker.
- Bioactivity : Demonstrated moderate antifungal activity against Candida utilis (MIC = 250 µg/mL) and selective cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 125 µg/mL) .
- Key Differences : The hydroxypropyl group in the target compound may improve solubility compared to the nitro-phenyl substituents in these derivatives, which likely enhance membrane permeability but increase toxicity .
Anticoagulant Analogues: Rivaroxaban and Segartoxaban
- Rivaroxaban (CAS: 366789-02-8): A direct Factor Xa inhibitor with the formula C₁₉H₁₈ClN₃O₅S (MW: 435.88 g/mol). It features a thiophene-carboxamide core but replaces the hydroxypropyl-furan group with a morpholine-oxazolidinone pharmacophore, critical for binding to Factor Xa .
- Segartoxaban (INN Proposed List 130, WHO 2023): Structurally distinct but retains the 5-chlorothiophene-carboxamide motif. It incorporates a sulfonamide-piperazine moiety, targeting both Factor Xa and thrombin .
Furan-Thiophene Hybrids in Other Contexts
- Thiophene Fentanyl Derivatives (e.g., Thiofuranyl fentanyl): These opioids integrate a thiophene ring but lack the carboxamide group. Their toxicity profiles are poorly characterized, highlighting the importance of the carboxamide moiety in reducing off-target effects .
- N-(2-Nitrophenyl)Thiophene-2-Carboxamide: A structurally simpler analog with demonstrated genotoxicity in mammalian cells, emphasizing the role of substituents (e.g., hydroxypropyl-furan) in modulating safety .
Biological Activity
5-Chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-carboxamide (CAS Number: 1396882-79-3) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms, efficacy in various assays, and relevant case studies.
- Molecular Formula : C₁₂H₁₂ClNO₃S
- Molecular Weight : 285.75 g/mol
- Structure : The compound features a thiophene ring, a furan moiety, and a hydroxypropyl side chain, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits significant cytotoxicity against several cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Properties : The presence of the furan and thiophene rings may enhance its anti-inflammatory effects by modulating signaling pathways involved in inflammation.
- Antimicrobial Effects : Some derivatives of thiophene compounds have shown promising antimicrobial activity, which could extend to this compound as well.
Anticancer Efficacy
In vitro studies have demonstrated the anticancer potential of the compound against various cancer cell lines. Here is a summary table of findings from different studies:
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| A549 (lung cancer) | 49.85 | Induction of apoptosis |
| MCF-7 (breast cancer) | 1.88 | Cell cycle arrest at G1 phase |
| HCT116 (colon cancer) | 1.1 | Inhibition of proliferation |
| HeLa (cervical cancer) | 7.01 | Topoisomerase-IIa inhibition |
These results indicate that this compound has promising anticancer properties, warranting further investigation into its mechanisms and potential therapeutic applications.
Case Studies
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Study on Antitumor Activity :
A recent investigation assessed the cytotoxic effects of several thiophene derivatives, including our compound, on the A549 cell line. The study reported an IC₅₀ value indicating effective cell death through apoptotic pathways, highlighting the potential for developing new anticancer agents based on this scaffold . -
Inflammation Model :
In an animal model of inflammation, compounds structurally similar to this compound demonstrated a reduction in inflammatory markers when administered prior to inflammatory stimuli . This suggests a potential therapeutic role in managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
